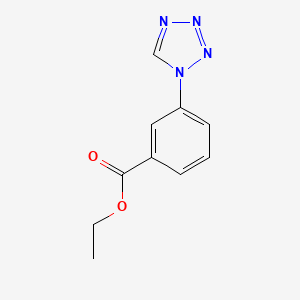

ethyl 3-(1H-tetrazol-1-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(tetrazol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-3-5-9(6-8)14-7-11-12-13-14/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMABBOBKQYXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 3-(1H-tetrazol-1-yl)benzoate

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of Ethyl 3-(1H-tetrazol-1-yl)benzoate, a key building block in medicinal chemistry and materials science. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] This document outlines a reliable one-pot synthetic methodology starting from ethyl 3-aminobenzoate, delves into the reaction mechanism, and presents a full suite of characterization techniques including NMR, IR, and Mass Spectrometry to validate the structure and purity of the final product. Crucially, this guide emphasizes a safety-first approach, with a dedicated section on the hazards and proper handling of sodium azide, a key reagent in this synthesis.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom. While not found in nature, they have become indispensable in modern chemistry.[1] In the field of drug development, the 1H-tetrazole ring is frequently employed as a metabolically stable isostere of a carboxylic acid.[2] This substitution can enhance a molecule's lipophilicity, improve its oral bioavailability, and modulate its binding affinity to biological targets. This compound serves as a versatile intermediate, providing a scaffold that can be further elaborated through ester hydrolysis, reduction, or other transformations to generate a diverse library of compounds for screening and development.[3]

The synthetic route detailed herein is a robust and efficient one-pot reaction that converts an aromatic amine into the corresponding 1-substituted tetrazole, offering a practical approach for laboratory-scale and potential scale-up operations.

Safety First: Hazard Analysis and Risk Mitigation

The synthesis of tetrazoles frequently involves sodium azide (NaN₃), a substance classified as a particularly hazardous material due to its high acute toxicity and potential to form explosive compounds.[4] A thorough understanding and strict adherence to safety protocols are paramount.

2.1 Sodium Azide (NaN₃): A Critical Hazard

-

Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[5] It can cause a rapid drop in blood pressure, headache, dizziness, and in severe cases, convulsions and death.[6] Target organs include the central nervous system and the brain.[5]

-

Explosive Hazard: While solid sodium azide is thermally stable to a point, it can decompose violently if heated above 275 °C.[6] The primary explosive risk arises from its reaction with acids to form the highly toxic and explosive hydrazoic acid (HN₃), or its reaction with heavy metals (e.g., lead, copper, silver, mercury) to form shock-sensitive, explosive metal azides.[6] Never use metal spatulas for handling solid sodium azide. [6]

2.2 Mandatory Safety Procedures

-

Personal Protective Equipment (PPE): All manipulations must be conducted inside a certified chemical fume hood.[5] Standard PPE includes a lab coat, closed-toe shoes, chemical safety goggles, and double-gloving with nitrile gloves (minimum 4 mils thickness).[4]

-

Storage: Store sodium azide in a cool, dry, dark location away from acids, heat sources, and incompatible materials like heavy metals, their salts, and halogenated solvents.[5] The container must be non-metal and clearly labeled "ACUTELY TOXIC".[4]

-

Waste Disposal: Sodium azide is a P-listed hazardous waste.[4] Never dispose of it down the drain, as it can react with lead or copper pipes to form explosive deposits. All solid and liquid waste containing azide must be collected in designated, non-metal hazardous waste containers.

-

Spill Response: For small spills within a fume hood, cover the solid with a paper towel and dampen it with alkaline water (pH > 9) to prevent the formation of hydrazoic acid.[4][5] For larger spills, evacuate the area and contact institutional safety personnel immediately.[4]

Synthetic Strategy and Mechanism

The conversion of ethyl 3-aminobenzoate to this compound is achieved via a one-pot reaction utilizing sodium azide and triethyl orthoformate in an acidic medium. This method is a variation of the [3+2] cycloaddition, a common strategy for forming tetrazole rings.[1]

Mechanism Rationale: The reaction proceeds through the in-situ formation of an intermediate that facilitates the cyclization with the azide ion. The triethyl orthoformate acts as a one-carbon source, reacting with the primary amine under acidic conditions. The azide ion then acts as the nucleophile to complete the heterocyclic ring. While several mechanistic pathways have been debated for azide-nitrile cycloadditions, including concerted and stepwise processes, the activation of the carbon component is a critical factor for efficient tetrazole formation.[7][8]

Caption: Figure 1: Plausible Reaction Mechanism

Experimental Protocol: Synthesis

This protocol provides a self-validating workflow for the synthesis of the target compound. Successful execution should yield a product whose characterization data matches the reference values provided in the subsequent section.

4.1 Reagents and Equipment

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | CAS No. |

| Ethyl 3-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 1.65 g | 10.0 | 1.0 | 94-09-7 |

| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 0.78 g | 12.0 | 1.2 | 26628-22-8 |

| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | 2.22 mL | 12.0 | 1.2 | 122-51-0 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 25 mL | - | Solvent | 64-19-7 |

4.2 Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 3-aminobenzoate (1.65 g, 10.0 mmol), glacial acetic acid (25 mL), sodium azide (0.78 g, 12.0 mmol), and triethyl orthoformate (2.22 mL, 12.0 mmol).[9][10]

-

Causality: Glacial acetic acid serves as both the solvent and the acid catalyst required for the reaction. Using an excess of sodium azide and triethyl orthoformate helps drive the reaction to completion.

-

-

Reaction: Heat the mixture to reflux (approximately 118-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 4-6 hours.[9]

-

Workup and Extraction: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing 100 mL of ice-water and stir for 15 minutes to precipitate the crude product. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Causality: Quenching in water precipitates the organic product and dissolves inorganic salts. Ethyl acetate is an effective solvent for extracting the desired ester.

-

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acetic acid, followed by a wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

Characterization and Data Interpretation

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and spectrometric techniques.

Caption: Figure 3: Characterization Workflow

5.1 Expected Analytical Data

The following table summarizes the expected characterization data for the title compound, based on established principles and data from closely related analogs.

| Technique | Expected Results |

| ¹H NMR | δ ~9.6-9.8 (s, 1H, N-CH-N of tetrazole), ~8.4 (t, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H), ~7.9 (dd, 1H, Ar-H), ~7.7 (t, 1H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ ~165 (C=O), ~145 (C-tetrazole), ~138 (Ar-C), ~132 (Ar-CH), ~131 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~126 (Ar-CH), ~62 (-OCH₂), ~14 (-CH₃). |

| IR (cm⁻¹) | ~3140 (C-H, tetrazole ring), ~3080 (C-H, aromatic), ~1720 (C=O stretch, ester), ~1600, 1480 (C=C, aromatic), ~1500 (N=N stretch), ~1290 (C-O stretch). |

| MS (ESI+) | Calculated for C₁₀H₁₀N₄O₂: 218.08. Expected m/z: 219.09 [M+H]⁺. A key fragment would be the loss of N₂ (28 Da).[11] |

5.2 Data Interpretation

-

¹H NMR: The most downfield singlet corresponds to the proton on the tetrazole ring. The aromatic region should show a complex splitting pattern consistent with a 1,3-disubstituted benzene ring. The quartet and triplet are characteristic of the ethyl ester group.

-

¹³C NMR: The spectrum will show the ester carbonyl carbon around 165 ppm and the aromatic carbons in the 120-140 ppm range. The carbon of the tetrazole ring will be highly deshielded.

-

IR Spectroscopy: The strong absorption around 1720 cm⁻¹ is definitive for the ester carbonyl group. Peaks in the 1500-1600 cm⁻¹ range confirm the presence of the aromatic and tetrazole rings.

-

Mass Spectrometry: The observation of the correct molecular ion peak [M+H]⁺ is the primary confirmation of a successful synthesis. The fragmentation pattern, particularly the neutral loss of dinitrogen, is a hallmark of the tetrazole ring system.[11]

Conclusion

This guide provides a comprehensive and safety-conscious framework for the synthesis and characterization of this compound. The described one-pot procedure is efficient and utilizes readily available starting materials. The detailed characterization workflow ensures that researchers can reliably validate the identity and purity of their product. By following these protocols, scientists in drug discovery and materials science can confidently produce this valuable heterocyclic building block for their research endeavors.

References

-

Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

-

Office of Research Safety, University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. URL: [Link]

-

Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. Journal of the American Chemical Society, 133(12), 4465–4475. URL: [Link]

-

Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. Retrieved from [Link]

-

Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic Insights on Azide−Nitrile Cycloadditions: On the Dialkylltin Oxide−Trimethylsilyl Azide Route and a New Vilsmeier−Haack-Type Organocatalyst. Journal of the American Chemical Society. URL: [Link]

-

Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic insights on azide-nitrile cycloadditions: on the dialkyltin oxide-trimethylsilyl azide route and a new Vilsmeier-Haack-type organocatalyst. PubMed. URL: [Link]

-

Kappe, C. O., et al. (2011). Mechanistic Insights on AziderNitrile Cycloadditions: On the Dialkyltin OxiderTrimethylsilyl Azide Route and. ElectronicsAndBooks. URL: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Dalal, M. J., & Mekky, A. H. (2019). SYNTHESIS, ANTIOXIDANT ACTIVITY OF SOME NOVEL SCHIFF BASE DERIVED FROM ETHYL 4-AMINOBENZOATE. Connect Journals. URL: [Link]

-

Beilstein Journals. (n.d.). Supporting Information Innovative synthesis of drug-like molecules using tetrazole as core building blocks Experimental procedur. Retrieved from [Link]

-

RSC Medicinal Chemistry. (n.d.). 80 target. Retrieved from [Link]

-

BIOSYNCE. (n.d.). This compound CAS 168618-33-5. Retrieved from [Link]

-

Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. SciSpace. URL: [Link]

-

ResearchGate. (n.d.). The characterization of the prepared tetrazole compounds. Retrieved from [Link]

-

ResearchGate. (n.t.). Table 3 1 H NMR spectral data of some of the prepared compounds. Retrieved from [Link]

-

Kumar, A., et al. (2025). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][12]diazepin-2-ylamino)benzoate. URL: [Link]

-

Al-Fahad, D., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. PubMed. URL: [Link]

-

ResearchGate. (2025). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. URL: [Link]

-

Ghavale, Y., et al. (2019). Tetrazoles via Multicomponent Reactions. National Institutes of Health. URL: [Link]

-

ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]

-

AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2025). Discovery of a novel. URL: [Link]

-

National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. Retrieved from [Link]

-

Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry. URL: [Link]

- Google Patents. (n.d.). EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.

-

PubMed. (2019). Synthesis of novel 1H-tetrazole derivatives of chitosan via metal-catalyzed 1,3-dipolar cycloaddition. Catalytic and antibacterial properties of [3-(1H-tetrazole-5-yl)ethyl]chitosan and its nanoparticles. URL: [Link]

-

International Journal of ChemTech Research. (2010). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. URL: [Link]

-

Heterocyclic Letters. (2023). No.2|363-366|February-April|2023 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. URL: [Link]

-

mzCloud. (2015). Ethyl benzoate. Retrieved from [Link]

-

ScienceDirect. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. URL: [Link]

-

PubChem. (n.d.). Ethyl benzoate | C9H10O2 | CID 7165. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. URL: [Link]

-

MDPI. (n.d.). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]

Sources

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biosynce.com [biosynce.com]

- 4. uthsc.edu [uthsc.edu]

- 5. - Division of Research Safety | Illinois [drs.illinois.edu]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]

ethyl 3-(1H-tetrazol-1-yl)benzoate chemical properties

An In-Depth Technical Guide to Ethyl 3-(1H-tetrazol-1-yl)benzoate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, provide a detailed synthesis protocol grounded in established chemical principles, analyze its spectroscopic signature, and explore its applications as a versatile building block for creating novel therapeutic agents.

This compound is an organic molecule featuring a central benzene ring substituted with an ethyl ester group at the 3-position and a 1H-tetrazole ring at the 1-position. The tetrazole moiety is a critical pharmacophore, widely employed in drug design as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance metabolic stability, improve lipophilicity, and modulate binding interactions with biological targets.[1]

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-aminobenzoate (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add sodium azide (1.1 equivalents) followed by triethyl orthoformate (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to ambient temperature. Carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove any residual acetic acid and salts. The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Spectroscopic Profile (Predicted)

The structural confirmation of the synthesized compound relies on standard spectroscopic techniques. The following data are predicted based on the known spectrum of the isomeric ethyl 4-(1H-tetrazol-1-yl)benzoate and the principles of NMR and IR spectroscopy. [2]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

~9.5-10.5 ppm: A sharp singlet corresponding to the lone proton on the tetrazole ring (C-H). [2] * ~7.5-8.5 ppm: A complex multiplet pattern characteristic of a 1,3-disubstituted (meta) benzene ring. This will differ from the two clean doublets seen in the 4-isomer.

-

~4.3-4.4 ppm: A quartet resulting from the methylene protons (-OCH₂-) of the ethyl group, split by the adjacent methyl protons. [2] * ~1.3-1.4 ppm: A triplet from the terminal methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons. [2]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~165 ppm: Signal for the carbonyl carbon (C=O) of the ester. [2] * ~142 ppm: Signal for the carbon atom within the tetrazole ring (C=N). [2] * ~120-140 ppm: A series of signals corresponding to the carbons of the aromatic ring.

-

~62 ppm: Signal for the methylene carbon (-OCH₂) of the ethyl group. [2] * ~14 ppm: Signal for the methyl carbon (-CH₃) of the ethyl group. [2]

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands confirming the presence of key functional groups.

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile scaffold in the synthesis of pharmacologically active compounds.

-

A Carboxylic Acid Bioisostere: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. [1]It shares a similar pKa and steric profile but offers distinct advantages, including increased metabolic stability against degradation and improved cell membrane permeability due to higher lipophilicity. This makes tetrazole-containing compounds highly attractive in drug design.

-

A Versatile Synthetic Intermediate: This compound is not typically the final drug product but rather a key intermediate. [3][4]The ethyl ester functionality serves as a convenient handle for further chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. This allows for systematic structure-activity relationship (SAR) studies.

-

Therapeutic Potential of the Scaffold: While specific biological activity for the 3-isomer is not widely reported, derivatives of the closely related ethyl 4-(1H-tetrazol-1-yl)benzoate have shown significant promise. Recent studies have demonstrated that this scaffold can be used to develop multi-target inhibitors of kinases such as BTK, BRAF, and FAK, which are involved in cancer cell migration and metastasis. [5][6]These findings strongly suggest that the tetrazole-benzoate framework is a privileged structure for developing targeted anticancer therapies. [5][6]The broader class of tetrazole derivatives possesses a wide range of documented biological activities, including antibacterial, antifungal, and antihypertensive properties.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. [3]* Exposure: It may cause irritation to the eyes, skin, and respiratory tract. [4][7]* Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- BIOSYNCE. This compound CAS 168618-33-5.

- ChemBK. ethyl 4-(1,2,3,4-tetrazol-1-yl)benzoate.

- Smolecule. Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate.

- ChemBK. ethyl 4-(tetrazol-1-yl)benzoate.

- Smolecule. Buy Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate | 1706460-54-9.

- PubMed. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Source not specified.

- SciSpace. 1596 Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives Meinaa Jaber Dalal and Athraa Hameed Mekky.

- ResearchGate. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies.

- Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Source not specified.

- NIH. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. Source not specified.

- Al-Nahrain Journal of Science. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. scispace.com [scispace.com]

- 3. biosynce.com [biosynce.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

spectroscopic data for ethyl 3-(1H-tetrazol-1-yl)benzoate (NMR, IR, Mass Spec)

The tetrazole moiety is a key functional group in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and cell permeability. Understanding the precise spectroscopic signature of molecules like ethyl 3-(1H-tetrazol-1-yl)benzoate is crucial for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

Predicted Spectroscopic Data Analysis

The structural differences between the meta (3-substituted) and para (4-substituted) isomers of ethyl (1H-tetrazol-1-yl)benzoate are expected to manifest in predictable ways in their respective spectra, particularly in the aromatic region of the NMR spectra. The following sections detail the anticipated spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis is based on data from analogous compounds, including the fully characterized ethyl 4-(1H-tetrazol-1-yl)benzoate[1][2].

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the tetrazole proton, the aromatic protons of the benzoate ring, and the protons of the ethyl ester group. The key differentiator from its 4-substituted isomer will be the splitting pattern of the aromatic protons.

-

Tetrazole Proton (C5-H): A sharp singlet is anticipated in the downfield region, typically between δ 9.5-10.5 ppm . In the 4-isomer, this peak appears at δ 10.23 ppm, and a similar chemical shift is expected for the 3-isomer[1].

-

Aromatic Protons (Benzoate Ring): The meta-substitution pattern will result in a more complex set of multiplets compared to the two doublets seen in the para-isomer.

-

One proton will appear as a singlet or a narrow triplet (H-2) around δ 8.4-8.6 ppm .

-

Two protons will likely appear as distinct doublets or doublet of doublets (H-4 and H-6) in the range of δ 8.0-8.3 ppm .

-

One proton is expected as a triplet (H-5) around δ 7.7-7.9 ppm .

-

-

Ethyl Ester Protons:

-

A quartet corresponding to the methylene group (-O-CH₂-) is expected around δ 4.4 ppm .

-

A triplet for the terminal methyl group (-CH₃) should appear upfield, around δ 1.4 ppm .

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide complementary information, confirming the number of unique carbon environments.

-

Tetrazole Carbon (C-5): This carbon is expected to have a chemical shift in the range of δ 142-145 ppm . For the 4-isomer, this signal is observed at δ 142.63 ppm[1].

-

Ester Carbonyl Carbon (C=O): A signal for the ester carbonyl is anticipated around δ 164-166 ppm . The 4-isomer shows this peak at δ 164.95 ppm[1].

-

Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons due to the lack of symmetry. The carbon attached to the tetrazole ring (C-3) and the carbon attached to the ester group (C-1) will be downfield, while the other four carbons will appear in the typical aromatic region of δ 120-140 ppm .

-

Ethyl Ester Carbons: The methylene carbon (-O-CH₂-) is expected around δ 62 ppm , and the methyl carbon (-CH₃) around δ 14 ppm [1].

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Tetrazole C-H | 9.5 - 10.5 (s, 1H) | 142 - 145 |

| Aromatic C-H | 7.7 - 8.6 (m, 4H) | 120 - 140 |

| Ester C=O | - | 164 - 166 |

| Methylene (-OCH₂) | ~4.4 (q, 2H) | ~62 |

| Methyl (-CH₃) | ~1.4 (t, 3H) | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. The expected vibrational frequencies are based on data from structurally similar tetrazole derivatives[1][3][4].

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹ . For ethyl 4-(1H-tetrazol-1-yl)benzoate, this appears at 1707 cm⁻¹[1].

-

C=N and N=N Stretch (Tetrazole Ring): A series of medium to weak bands are characteristic of the tetrazole ring, typically found between 1450-1610 cm⁻¹ .

-

C-H Stretch (Aromatic and Tetrazole): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the C-H stretch of the tetrazole ring is often observed as a weaker band around 3100-3150 cm⁻¹ [1].

-

C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch of the ester is expected between 1200-1300 cm⁻¹ .

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Tetrazole) | 3100 - 3150 | Weak-Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Ester) | 1710 - 1730 | Strong |

| C=N / N=N (Tetrazole) | 1450 - 1610 | Medium-Weak |

| C-O (Ester) | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-aryl-tetrazoles, characteristic fragmentation involves the loss of nitrogen gas (N₂) or hydrazoic acid (HN₃)[5].

-

Molecular Ion (M⁺): The molecular weight of this compound is 218.22 g/mol . A prominent molecular ion peak (or [M+H]⁺ in ESI) is expected at m/z 218 (or 219).

-

Key Fragmentation Pathways:

-

Loss of N₂: A common fragmentation for tetrazoles is the loss of a molecule of nitrogen, which would result in a fragment ion at m/z 190 .

-

Loss of Ethoxy Group: Cleavage of the ester can lead to the loss of the ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z 173 .

-

Formation of Phenyl Isocyanate Fragment: More complex rearrangements can also occur, as seen in related structures[6].

-

Experimental Protocols

The following are generalized, yet detailed, protocols for the synthesis and spectroscopic analysis of this compound. These are based on established methods for analogous compounds[1][7].

Synthesis Protocol

The synthesis of this compound is typically achieved via a cyclization reaction starting from ethyl 3-aminobenzoate.

Figure 1: General synthesis workflow for this compound.

Step-by-Step Procedure:

-

To a round-bottom flask, add ethyl 3-aminobenzoate (1.0 eq).

-

Add glacial acetic acid as the solvent.

-

Add sodium azide (1.0-1.2 eq) and triethyl orthoformate (1.2-1.5 eq).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Spectroscopic Analysis Workflow

Figure 2: Workflow for the spectroscopic characterization of the synthesized compound.

Detailed Steps:

-

NMR: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

IR: Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a volatile solvent onto a salt plate. Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI) or introduce it directly for Electron Impact (EI) analysis.

Conclusion

This guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging data from its well-characterized 4-substituted isomer and applying fundamental principles of spectroscopy, researchers can confidently identify and characterize this compound. The provided protocols offer a starting point for its synthesis and analysis, supporting its use in the development of novel therapeutics and other advanced materials.

References

-

Beilstein Journals. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks Experimental procedur - Supporting Information. Retrieved from [Link]

-

Connect Journals. (2019). SYNTHESIS, ANTIOXIDANT ACTIVITY OF SOME NOVEL SCHIFF BASE DERIVED FROM ETHYL 4-AMINOBENZOATE. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

- Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry, 22(6), 1596-1604.

-

BIOSYNCE. (n.d.). This compound CAS 168618-33-5. Retrieved from [Link]

-

BIOSYNCE. (n.d.). This compound CAS 168618-33-5. Retrieved from [Link]

- Royal Society of Chemistry. (2020). 80 target. RSC Medicinal Chemistry.

-

PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Discovery of Mercaptopropanamide-substituted Aryl Tetrazoles as New Broad-Spectrum Metallo-β-lactamase Inhibitors.

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. (2010). International Journal of ChemTech Research, 2(1), 250-259.

- AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2020). Discovery of a novel.

- Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives.

-

Zeng, W., Jian, F., Guo, H., & Zhang, H. (2010). Synthesis, characterization, crystal structure and DFT studies on 3-(1H-benzo[d][3][8][9]triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-ethylbenzoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(3), 1051–1056.

- ResearchGate. (2013).

- Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. (2023). European Journal of Medicinal Chemistry, 259, 115668.

- Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2020). Annals of Tropical Medicine & Public Health.

- Liu, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

- MDPI. (2021).

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. lifesciencesite.com [lifesciencesite.com]

- 6. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels | MDPI [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

Elucidating the Mechanism of Action for Ethyl 3-(1H-tetrazol-1-yl)benzoate: A Guide for Drug Development Professionals

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: While direct mechanistic studies on ethyl 3-(1H-tetrazol-1-yl)benzoate are not extensively documented in publicly available literature, its structural architecture allows for a robust, evidence-based postulation of its biological activity. This guide synthesizes data from the broader class of tetrazole-containing compounds and draws direct parallels from its closely related positional isomer, ethyl 4-(1H-tetrazol-1-yl)benzoate, to construct a probable mechanism of action. We hypothesize that this compound functions as a multi-target kinase inhibitor, interfering with key pathways in cancer cell migration and proliferation. This document provides a comprehensive overview of the underlying biochemistry, proposes a specific molecular mechanism, and outlines detailed experimental protocols for validation, serving as a critical resource for researchers in oncology and medicinal chemistry.

Part 1: The Tetrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms, a structure that does not occur in nature.[1][2] Its prominence in drug design stems from its unique physicochemical properties. The tetrazole moiety is often employed as a bioisostere for carboxylic acid and amide groups.[2][3][4] This substitution can enhance metabolic stability, improve pharmacokinetic profiles by increasing lipophilicity, and augment binding interactions with biological targets.[3][5]

The versatility of the tetrazole scaffold is evident in the wide array of FDA-approved drugs that contain this ring system.[2][6] These compounds exhibit a vast spectrum of biological activities, including anticancer, antidiabetic, antihypertensive, and antibacterial effects, underscoring the scaffold's ability to be tailored for high-affinity interactions with diverse biological targets.[4][6][7] In the context of oncology, tetrazole-containing agents have shown significant promise in targeting abnormal cell growth and proliferation.[7]

Part 2: Mechanistic Insights from the Structurally Analogous Ethyl 4-(1H-tetrazol-1-yl)benzoate

The most direct evidence for the probable mechanism of action of this compound comes from a comprehensive study on a series of its positional isomers, ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives.[8] This research identified these compounds as potent, multi-target inhibitors of cancer metastasis by modulating key kinases that regulate cell migration and focal adhesion dynamics.[8][9]

The primary molecular targets identified were:

-

Bruton's Tyrosine Kinase (BTK): A critical signaling molecule in both hematological cancers and solid tumors, mediating survival and proliferation pathways.[9]

-

BRAF Kinase: A serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway, which is frequently mutated and hyperactivated in various cancers, driving tumor growth.

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival, making it a crucial driver of metastasis.[8]

In silico molecular docking and dynamics simulations for the 4-substituted derivatives revealed strong, stable binding interactions within the active sites of BTK, BRAF, and FAK.[8][9] This computational evidence was substantiated by robust in vitro data.

Data Presentation: In Vitro Activity of a Lead 4-Isomer Derivative (Z3)

The following tables summarize the quantitative data for a lead compound (Z3) from the study on ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives, demonstrating its potent anticancer and anti-migration effects.[8][9]

Table 1: Anticancer Activity (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| A549 | Lung Carcinoma | 2.522 |

| SKGT4 | Esophageal Adenocarcinoma | 1.576 |

| Vero | Normal Kidney Cells | 2.758 |

| Data sourced from Al-Fahad et al. (2025).[8] |

Table 2: Inhibition of Cancer Cell Migration (Wound Healing Assay)

| Cell Line | Effective Concentration (µg/mL) to Inhibit Migration |

| A549 | 0.5, 2.5, 5.0 |

| SKGT4 | 0.5, 1.6, 3.2 |

| Data sourced from Al-Fahad et al. (2025).[8][9] |

These findings strongly suggest that the ethyl-tetrazolyl-benzoate scaffold is an effective pharmacophore for multi-target kinase inhibition.

Visualization of the Proposed Signaling Pathway Inhibition

The following diagram illustrates how a compound like this compound is postulated to inhibit multiple signaling pathways, ultimately blocking the metastatic cascade.

Caption: Postulated multi-target inhibition of key kinases by the compound.

Part 3: Postulated Mechanism for this compound

Based on the compelling evidence from its 4-substituted isomer, we postulate that This compound also functions as a multi-target kinase inhibitor, targeting enzymes such as BTK, BRAF, and FAK.

The core scaffold, combining an ethyl benzoate moiety with a 1H-tetrazole ring, provides the necessary structural and electronic features to interact with the ATP-binding pockets of these kinases. The primary difference lies in the substitution pattern on the benzoate ring (meta vs. para). This geometric change will subtly alter the molecule's conformation and dipole moment, which may lead to:

-

Differential Binding Affinity: The affinity for each kinase target (BTK, BRAF, FAK) may be modulated, potentially making the 3-isomer more or less potent against specific targets compared to the 4-isomer.

-

Altered Selectivity Profile: The change in geometry could introduce selectivity for or against other kinases not previously identified.

However, the fundamental mechanism of competitive inhibition within the kinase active site is expected to be conserved. Experimental validation is essential to confirm this hypothesis and precisely quantify the inhibitory profile.

Part 4: Experimental Protocols for Mechanistic Validation

To ensure scientific rigor, the postulated mechanism must be validated through a systematic series of experiments. The following protocols provide a self-validating workflow, from synthesis to cellular confirmation.

Protocol 1: Synthesis of this compound

This procedure is adapted from established methods for synthesizing N-substituted tetrazoles.[1][10]

-

Starting Material: Dissolve ethyl 3-aminobenzoate (1 equivalent) in glacial acetic acid.

-

Reagents: Add sodium azide (1 equivalent) and triethyl orthoformate (1.2 equivalents) to the solution.

-

Reaction: Heat the mixture under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.

-

Workup: Upon completion, cool the reaction mixture and pour it into crushed ice to precipitate the product.

-

Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize from ethanol to obtain the purified this compound.

-

Characterization: Confirm the structure and purity using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.[10]

Protocol 2: In Silico and In Vitro Validation Workflow

The following diagram outlines a logical workflow to test the hypothesis of multi-target kinase inhibition.

Caption: Experimental workflow for validating the compound's mechanism.

Protocol 3: Cell Migration (Wound Healing) Assay

This protocol is used to assess the compound's ability to inhibit cancer cell migration in vitro.[8]

-

Cell Culture: Grow a confluent monolayer of cancer cells (e.g., A549 or SKGT4) in a 6-well plate.

-

Scratch Creation: Create a uniform, cell-free "wound" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO).

-

Imaging: Capture images of the wound at time zero (T=0) and at regular intervals (e.g., 12, 24, 48 hours) using an inverted microscope.

-

Analysis: Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the vehicle control. A significant reduction in closure indicates inhibition of cell migration.

Part 5: Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as a multi-target kinase inhibitor, primarily affecting pathways crucial for cancer cell migration and proliferation. Its structural similarity to the well-characterized 4-isomer provides a solid foundation for this proposed mechanism of action.

Future research should focus on:

-

Direct Experimental Validation: Executing the protocols outlined in Part 4 to confirm the postulated mechanism and determine the specific IC₅₀ values against BTK, BRAF, FAK, and a broader panel of kinases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional derivatives of the 3-substituted isomer to optimize potency and selectivity.

-

In Vivo Efficacy: Evaluating the lead compounds in preclinical animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.

With further validation, this class of compounds holds promise for the development of next-generation targeted therapies that can effectively combat both primary tumor growth and the formidable challenge of metastasis.[8]

References

-

Verma, A., Kaur, B., Venugopal, S., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design, 100(3), 419-442. [Link][7]

-

Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Heterocyclic Chemistry. [Link][3]

-

ResearchGate. (n.d.). Some examples of tetrazole-containing medications. [Link][5]

-

Ostrovskii, V. A., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 7996. [Link][6]

-

Al-Fahad, D., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. Bioorganic Chemistry, 167, 109178. [Link][8]

-

ResearchGate. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. [Link][9]

-

Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry. [Link][10]

-

Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. SciSpace. [Link][1]

-

Modha, S., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(6), 3650-3731. [Link][2]

Sources

- 1. scispace.com [scispace.com]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

biological activity of ethyl 3-(1H-tetrazol-1-yl)benzoate derivatives

An In-depth Technical Guide to the Biological Activity of Ethyl 3-(1H-tetrazol-1-yl)benzoate Derivatives

Abstract

The tetrazole nucleus is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties and its role as a metabolically stable bioisostere of the carboxylic acid group.[1][2] This guide provides a comprehensive technical overview of a specific, promising subclass: this compound derivatives. We will delve into the synthetic rationale, explore the diverse spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a critical analysis of structure-activity relationships to guide future discovery efforts.

Introduction: The Significance of the Tetrazole Scaffold

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, a structure that confers a high degree of aromaticity and metabolic stability.[1] In drug design, the tetrazole ring is frequently employed as a bioisosteric replacement for carboxylic acids. This substitution can enhance a molecule's pharmacokinetic profile by increasing lipophilicity and oral bioavailability while maintaining the necessary acidic character to interact with biological targets.[3][4] Consequently, tetrazole derivatives have demonstrated a vast array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[5][6][7] The this compound framework serves as a versatile starting point for creating libraries of novel therapeutic candidates.

Synthetic Strategy: A Modular Approach

The construction of this compound derivatives typically follows a logical and modular synthetic pathway. The core is generally assembled via a [2+3] cycloaddition reaction, a versatile and widely used method for synthesizing 5-substituted tetrazoles.[5][8] Subsequent modifications can be made to introduce diverse functionalities, allowing for a systematic exploration of the structure-activity relationship (SAR).

General Synthetic Workflow

The synthesis begins with a commercially available starting material, such as ethyl 3-aminobenzoate, which is converted to a nitrile. This intermediate then undergoes a cycloaddition with an azide source, typically sodium azide, to form the tetrazole ring. The resulting core scaffold can then be derivatized.

Caption: General synthetic workflow for derivatives.

Anticancer Activity: A Multi-Targeted Approach

A significant area of investigation for tetrazole derivatives is oncology.[9][10][11] Specifically, derivatives of the ethyl 4-(1H-tetrazol-1-yl)benzoate scaffold (a positional isomer of the topic) have been identified as potent, multi-target inhibitors of cancer cell migration and metastasis.[12][13]

Mechanism of Action: Kinase Inhibition

Metastasis is a complex process regulated by key kinases.[12] Certain ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives have shown strong and stable interactions with Bruton's tyrosine kinase (BTK), BRAF kinase, and Focal Adhesion Kinase (FAK).[12][13] By simultaneously inhibiting these critical pathways, these compounds can effectively disrupt the cellular machinery responsible for cancer cell migration.

Caption: Multi-target inhibition of metastasis pathways.

Cytotoxic Activity

In vitro studies have validated the anticancer potential of these compounds. One promising derivative, Z3, demonstrated significant cytotoxic activity against A549 lung cancer and SKGT4 esophageal cancer cell lines.[12][13] Further studies on other tetrazole derivatives have shown they can induce S-phase cell cycle arrest and trigger apoptosis in cancer cells.[14]

| Compound | Cell Line | IC₅₀ (µg/mL) | Citation |

| Derivative Z₃ | A549 (Lung Cancer) | 2.522 | [12][13] |

| SKGT4 (Esophageal) | 1.576 | [12][13] | |

| Vero (Normal) | 2.758 | [12][13] | |

| Derivative 6d | A549 (Lung Cancer) | ~1.1 (2.74 µM) | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrazole derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Tetrazole derivatives are well-documented anti-inflammatory agents, largely due to their ability to inhibit cyclooxygenase (COX) enzymes.[3][15][16] The COX enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins.

Mechanism of Action: COX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2. Tetrazole-containing compounds have been designed as selective COX-2 inhibitors.[15][17] This selectivity is advantageous as COX-1 plays a role in protecting the gastric mucosa, and its inhibition is associated with gastrointestinal side effects common to older NSAIDs.[3] By selectively targeting COX-2, which is upregulated at sites of inflammation, these derivatives can exert potent anti-inflammatory effects with a potentially improved safety profile.[15]

Antimicrobial Activity

The unique electronic and structural properties of the tetrazole ring make it a valuable pharmacophore in the development of novel antimicrobial agents.[1][18]

Antibacterial Activity

Tetrazole derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[19][20]

-

Gram-Positive: Staphylococcus aureus, Bacillus subtilis

-

Gram-Negative: Escherichia coli, Pseudomonas aeruginosa

The mechanism of action for some tetrazole-based antibacterial agents involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for managing DNA supercoiling during replication.[20]

Antifungal Activity

Numerous studies have reported the potent antifungal properties of tetrazole derivatives against a range of pathogenic fungi, including various Candida and Aspergillus species.[8][21][22] The primary mechanism of action for many azole-based antifungals is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[22] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death.

| Organism Type | Representative Species | Citation |

| Bacteria | Staphylococcus aureus, E. coli | [19][20] |

| Fungi | Candida albicans, Aspergillus fumigatus | [8][21][22] |

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the tetrazole derivative in broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[19]

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Outlook

This compound derivatives represent a highly versatile and promising class of compounds in drug discovery. Their modular synthesis allows for extensive chemical exploration, and their diverse biological activities underscore their therapeutic potential. The demonstrated multi-target inhibition of cancer-related kinases is particularly noteworthy, offering a potential strategy to combat metastasis.[12][13] Furthermore, their established anti-inflammatory and broad-spectrum antimicrobial properties make them attractive candidates for development in multiple therapeutic areas.[5][15]

Future research should focus on optimizing the lead compounds to enhance potency, selectivity, and pharmacokinetic properties. A deeper investigation into their mechanisms of action and in vivo efficacy will be crucial for translating these promising laboratory findings into clinically effective therapeutics.

References

-

Lamie, P. F., Philoppes, J. N., Azouz, A. A., & Safwat, N. M. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805-820.

-

Manivannan, E., & Chaturvedi, S. C. (2011). Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 154-159.

-

Waghmare, S. S., Pise, A. A., & Kuchekar, B. S. (2016). Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. Letters in Drug Design & Discovery, 13.

-

Al-Fahad, D. S., Al-Otaibi, W. A., Al-Ghamdi, M. A., & El-Gazzar, A. B. A. (2022). Mechanism of action of tetrazole-derived anticancer agents. Journal of Molecular Structure, 1248, 131454.

-

Kaur, H., & Singh, G. (2018). Tetrazoles: Synthesis and Biological Activity. Current Organic Synthesis, 15(6), 757-773.

-

Dofe, V. S., Sarkate, A. P., & Gill, C. H. (2017). Synthesis, antimicrobial activity and anti-biofilm activity of novel tetrazole derivatives. Journal of the Serbian Chemical Society, 82(3), 325-337.

-

Afsarian, M. H., Farjam, M., Zarenezhad, E., Behrouz, S., & Soltani Rad, M. N. (2019). Synthesis, Antifungal Evaluation and Molecular Docking Studies of Some Tetrazole Derivatives. Acta Chimica Slovenica, 66(4), 874-887.

-

Staniszewska, M., Bondaryk, M., Wesolowska, O., Malinka, W., & Lukowska-Chojnacka, E. (2022). Tetrazole derivatives bearing benzodiazepine moiety-synthesis and action mode against virulence of Candida albicans. European Journal of Medicinal Chemistry, 230, 114060.

-

Abdel-Wahab, B. F., Mohamed, H. A., Abdel-Aziem, A., & El-Gazzar, A. B. A. (2021). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 115, 105221.

-

Lukowska-Chojnacka, E., Bondaryk, M., Staniszewska, M., & Maurin, J. K. (2016). Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity. Bioorganic & Medicinal Chemistry, 24(22), 5866-5874.

-

Al-Sultani, A. M. (2013). Antimicrobial Activity of New Synthesized Aza -Beta Lactam and Tetrazole Derivatives Bearing Imidazo[2,1-B]Benzothiazole Moiety. Baghdad Science Journal, 10(3), 939-952.

-

Rajeswari, R., Rajeswari, C. V., & Kumar, A. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1374567.

-

Zhang, Y., & Wang, Y. (2021). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 64(22), 16371-16394.

-

Wang, Y., Zhang, Y., & Wang, Y. (2019). Tetrazole hybrids and their antifungal activities. European Journal of Medicinal Chemistry, 182, 111649.

-

Ali, O. M. (2016). Synthesis and antimicrobial activity of new tetrazole derivatives from 1((1H-tetrazol-5-yl) methyl)-1H-benzo[d][3][15][16]triazole as synthon. Journal of Chemical and Pharmaceutical Research, 8(4), 114-120.

-

Life Chemicals. (2024). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals Blog.

-

Bhoge, N. S., Mahale, R. B., Anghore, D. V., & Deshmukh, R. R. (2018). green chemistry approach for the synthesis of novel tetrazole derivatives and evaluation of antifungal activity. International Journal of Research in Pharmacy and Science, 8(2), 14-19.

-

Bhaskar, V. H., & Mohite, P. B. (2010). Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. Journal of Optoelectronics and Biomedical Materials, 2(4), 251-259.

-

Al-Fahad, D. S., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. Bioorganic Chemistry, 167, 109178.

-

Pokrovsky, V., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 8031.

-

Aziz, M. A., & Hassan, A. (2024). Synthesis, Characterization, and Evaluation of Tetrazole Derivatives with Pyrrole-2,5-Dione Moieties as Urease Inhibitors: Exploring Structure-Activity Relationships and Computational Insights. ChemistrySelect, 9(1).

-

Rahi, V., Kaur, N., Kumar, S., & Arora, P. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13(2), 42-53.

-

Głowacka, J., et al. (2020). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Molecules, 25(21), 5194.

-

Al-Fahad, D. S., et al. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. Bioorganic Chemistry.

-

Hsu, Y. J., et al. (2023). Facile synthesis and anticancer activity of tetrazolyl-benzothiazole derivatives. Journal of Heterocyclic Chemistry, 60(12), 2133-2144.

-

Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, 3(12), 12796-12811.

-

Bhaskar, V. H., & Mohite, P. B. (2010). Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. Semantic Scholar.

-

Kumar, D., et al. (2013). Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(10), 2944-2948.

-

Hussein, F. A., & Al-Masoudi, W. A. M. (2021). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate.

-

Kappe, C. O., & Falsone, S. F. (2011). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. Tetrahedron Letters, 52(42), 5469-5472.

-

Singh, J., & Kumar, A. (2014). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Mini-Reviews in Medicinal Chemistry, 14(1), 70-83.

-

Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, 3(12), 12796-12811.

-

Liu, Z., et al. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[5][9]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. Molecules, 24(4), 723.

-

Kumar, V., et al. (2011). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Sigma Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 21(16), 4782-4786.

-

Kumar, S., et al. (2024). Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents. ACS Omega.

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. euacademic.org [euacademic.org]

- 8. Synthesis, Antifungal Evaluation and Molecular Docking Studies of Some Tetrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chalcogen.ro [chalcogen.ro]

- 11. Facile synthesis and anticancer activity of tetrazolyl‐benzothiazole derivatives | Semantic Scholar [semanticscholar.org]

- 12. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sphinxsai.com [sphinxsai.com]

- 17. researchgate.net [researchgate.net]

- 18. isfcppharmaspire.com [isfcppharmaspire.com]

- 19. researchgate.net [researchgate.net]

- 20. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tetrazole hybrids and their antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

ethyl 3-(1H-tetrazol-1-yl)benzoate literature review

An In-Depth Technical Guide to Ethyl 3-(1H-tetrazol-1-yl)benzoate: A Core Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and strategic applications, particularly focusing on its role as a bioisosteric scaffold in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery pipelines.

Introduction: The Strategic Value of the Tetrazole Moiety

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms.[1] While not found in natural products, it has become an indispensable pharmacophore in medicinal chemistry.[2] Its prominence stems primarily from its function as a metabolically stable bioisostere of the carboxylic acid group.[3][4] Bioisosteres are functional groups that possess similar physicochemical properties, leading to comparable biological activity. The tetrazole moiety mimics the acidity (pKa ≈ 4.9) and planar geometry of a carboxylic acid but is resistant to common metabolic degradation pathways.[1][5] This substitution can significantly improve a drug candidate's pharmacokinetic profile, enhancing properties like lipophilicity and oral bioavailability.[3][4]

This compound is a bifunctional molecule that serves as a valuable intermediate.[6] It strategically places the tetrazole ring at the meta-position of a benzoate scaffold, offering a distinct spatial arrangement for probing receptor binding pockets compared to its more commonly cited para-isomer. The ethyl ester provides a readily modifiable handle for further synthetic elaboration, enabling the construction of diverse compound libraries.

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide source.[7][8] This approach is highly efficient for the preparation of 5-substituted 1H-tetrazoles. However, for N-substituted tetrazoles like our target compound, a different strategy starting from an amine is required. The synthesis of this compound is logically achieved from its corresponding aniline precursor, ethyl 3-aminobenzoate.

A plausible and efficient synthetic route involves the reaction of ethyl 3-aminobenzoate with triethyl orthoformate and sodium azide in an acidic medium, such as glacial acetic acid.[9]

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Mechanistic Rationale

The causality behind this one-pot reaction is elegant and efficient.

-

Imidate Formation: Ethyl 3-aminobenzoate reacts with triethyl orthoformate under acidic conditions to form an intermediate ethyl N-phenylformimidate.

-

Azide Addition: Hydrazoic acid (HN₃), formed in situ from sodium azide and acetic acid, then acts as a potent nucleophile. It attacks the imidate intermediate.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, driven by the formation of the stable aromatic tetrazole ring, to yield the final product.

This one-pot procedure is advantageous as it avoids the isolation of potentially unstable intermediates and typically proceeds with high atom economy.

Detailed Experimental Protocol (Hypothetical)

-

Materials: Ethyl 3-aminobenzoate (1 equiv.), sodium azide (NaN₃, 1.5 equiv.), triethyl orthoformate (1.5 equiv.), glacial acetic acid.

-

Step 1: Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 3-aminobenzoate in glacial acetic acid.

-

Step 2: Reaction Initiation: To the stirred solution, add triethyl orthoformate followed by the cautious, portion-wise addition of sodium azide. Safety Note: Sodium azide is highly toxic, and its reaction with acid generates volatile and explosive hydrazoic acid. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Step 3: Thermal Promotion: Heat the reaction mixture to reflux (typically around 120 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product will often precipitate as a solid.

-

Step 5: Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Physicochemical Properties and Structural Characterization

The physical and chemical properties of this compound dictate its handling, formulation, and behavior in biological systems.

Data Summary: Physicochemical Properties

| Property | Expected Value/Observation | Rationale & Significance |

| Molecular Formula | C₁₀H₁₀N₄O₂ | Confirmed by mass spectrometry. |

| Molar Mass | 218.21 g/mol | Foundational for stoichiometric calculations. |

| Appearance | White to off-white crystalline solid | Typical for small, aromatic organic compounds.[10][11] |

| Melting Point | ~100-110 °C (estimated) | The related para-isomer melts around 100-105 °C.[10][11] Useful for purity assessment. |

| Solubility | Soluble in common organic solvents (DMSO, DMF, Ethanol, Chloroform) | The aromatic and ester functionalities confer solubility in a range of organic media.[10] |

| pKa | ~4.5 - 5.0 (of the tetrazole N-H) | The tetrazole ring is acidic, comparable to a carboxylic acid, which is key to its bioisosteric function.[1][5] |

Spectroscopic Characterization

A self-validating protocol requires rigorous characterization of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the benzoate ring (typically in the 7.5-8.5 ppm region), a characteristic singlet for the tetrazole proton (often downfield, >9.0 ppm), and the quartet and triplet signals of the ethyl ester group (~4.4 ppm and ~1.4 ppm, respectively).[12][13]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show signals for the carbonyl carbon of the ester (~165 ppm), the aromatic carbons, the tetrazole carbon, and the two carbons of the ethyl group.[13]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include C=O stretching for the ester (~1710 cm⁻¹), C=N and N=N stretching from the tetrazole ring (~1610 cm⁻¹ and 1460 cm⁻¹), and C-H stretching from the aromatic and aliphatic groups.[13][14]

-

MS (Mass Spectrometry): The molecular ion peak [M]+ or [M+H]+ should be observed at m/z 218 or 219, respectively, confirming the molecular weight.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold for building drug-like molecules. Its bifunctional nature allows for two primary vectors of diversification.

Caption: Strategic utility of this compound in drug design.

Vector 1: The Tetrazole as a Carboxylate Mimic

The primary role of the tetrazole ring is to act as a bioisostere for a carboxylic acid.[15][16] In many protein-ligand interactions, a carboxylate group forms a critical salt bridge with positively charged arginine or lysine residues in the active site. Replacing this with a tetrazolate anion can preserve this crucial interaction while offering several advantages:

-

Metabolic Stability: Tetrazoles are generally not substrates for metabolic enzymes that modify carboxylic acids.[4]

-

Increased Lipophilicity: The tetrazole ring is more lipophilic than a carboxylic acid, which can improve cell membrane permeability and overall bioavailability.[4][17]

-

Tissue Distribution: The altered physicochemical properties can favorably modify the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

For example, derivatives of the related ethyl 4-(1H-tetrazol-1-yl)benzoate have recently been investigated as multi-target inhibitors for cancer metastasis, targeting kinases like BTK, BRAF, and FAK.[18][19] This underscores the potential of the tetrazole-benzoate scaffold in developing inhibitors for various enzyme classes.

Vector 2: The Ethyl Ester as a Synthetic Handle

The ethyl ester group is a versatile functional group for synthetic elaboration.

-

Saponification: It can be easily hydrolyzed under basic conditions (e.g., with NaOH or LiOH) to the corresponding carboxylic acid, 3-(1H-tetrazol-1-yl)benzoic acid. This unmasks a new functional group that can be used for further coupling reactions.

-